molecular formula C18H14N6O2 B14944768 4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol

Cat. No.: B14944768
M. Wt: 346.3 g/mol
InChI Key: URYSWMZUMNGDDN-YBFXNURJSA-N
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Description

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a phenyl group attached to the triazole. The presence of the benzene-1,2-diol moiety adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenyl-1,2,4-triazole with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-chloropyridazine under reflux conditions to yield the triazolopyridazine core. The final step involves the condensation of this core with benzene-1,2-diol under acidic conditions to form the target compound .

Chemical Reactions Analysis

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

4-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,2-diol

InChI

InChI=1S/C18H14N6O2/c25-14-7-6-12(10-15(14)26)11-19-20-16-8-9-17-21-22-18(24(17)23-16)13-4-2-1-3-5-13/h1-11,25-26H,(H,20,23)/b19-11+

InChI Key

URYSWMZUMNGDDN-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

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